Methyl 3-allyl-2-aminobenzoate
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Overview
Description
Methyl 3-allyl-2-aminobenzoate is an organic compound with the molecular formula C₁₁H₁₃NO₂. It is an ester derivative of aminobenzoic acid and is characterized by the presence of an allyl group attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
Methyl 3-allyl-2-aminobenzoate is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-substrate interactions and as a probe for investigating metabolic pathways.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 3-allyl-2-aminobenzoate, an ester of anthranilic acid, primarily targets the sensory receptors in birds . It is used as a bird repellent due to its ability to irritate these receptors .
Mode of Action
The compound works by causing a temporary, non-toxic physiological response in birds . When birds are exposed to the vaporized form of this compound, they exhibit a quick in-flight avoidance response . This response improves with repeated exposure .
Biochemical Pathways
It is known that the compound interacts with the sensory receptors in birds, triggering an avoidance response .
Pharmacokinetics
It is known that the compound is used in its vaporized form for bird repellent purposes . This suggests that it is likely absorbed and distributed through the respiratory system of birds.
Result of Action
The primary result of this compound’s action is the deterrence of birds from specific areas . By triggering an avoidance response, it effectively repels birds, protecting them from hazardous environments and reducing conflicts between birds and humans .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s effectiveness as a bird repellent can be influenced by factors such as the concentration of the vapor, the species of bird, and the specific environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-allyl-2-aminobenzoate can be synthesized through several methods. One common approach involves the esterification of 3-allyl-2-aminobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the direct alkylation of methyl 2-aminobenzoate with allyl bromide in the presence of a base such as potassium carbonate. This reaction is usually performed in an organic solvent like acetone or dimethylformamide at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-allyl-2-aminobenzoate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Conversion to primary amines.
Substitution: Formation of amides or secondary esters.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-aminobenzoate:
Methyl 4-aminobenzoate:
Uniqueness
Methyl 3-allyl-2-aminobenzoate is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other aminobenzoate esters and makes it valuable for specific research applications.
Properties
IUPAC Name |
methyl 2-amino-3-prop-2-enylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-3-5-8-6-4-7-9(10(8)12)11(13)14-2/h3-4,6-7H,1,5,12H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEBUTMQOLXXRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1N)CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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